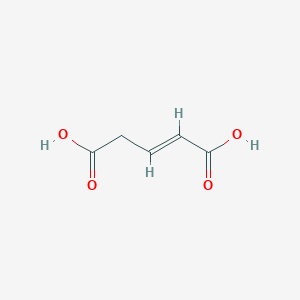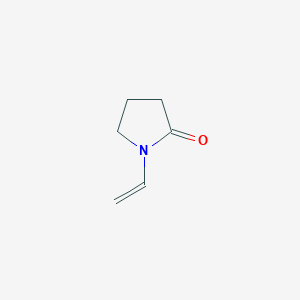![molecular formula C9H5F4NS B041816 2-[[2-Fluoro-5-(trifluoromethyl)phenyl]thio]acetonitrile CAS No. 304901-46-0](/img/structure/B41816.png)
2-[[2-Fluoro-5-(trifluoromethyl)phenyl]thio]acetonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
The synthesis of 2-[[2-Fluoro-5-(trifluoromethyl)phenyl]thio]acetonitrile typically involves the reaction of 2-fluoro-5-(trifluoromethyl)phenyl isothiocyanate with acetonitrile under controlled conditions . The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
2-[[2-Fluoro-5-(trifluoromethyl)phenyl]thio]acetonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the nitrile group to an amine using reducing agents like lithium aluminum hydride.
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and bases (e.g., sodium hydride). The major products formed from these reactions depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
2-[[2-Fluoro-5-(trifluoromethyl)phenyl]thio]acetonitrile has several scientific research applications, including:
Biology: The compound’s derivatives are studied for their potential biological activities, including antifungal and antimicrobial properties.
Mécanisme D'action
The mechanism of action of 2-[[2-Fluoro-5-(trifluoromethyl)phenyl]thio]acetonitrile involves its interaction with specific molecular targets and pathways. In the context of its antifungal activity, the compound is believed to inhibit the synthesis of essential components of the fungal cell membrane, leading to cell death. The exact molecular targets and pathways involved are still under investigation, but it is thought to interfere with key enzymes and proteins required for fungal growth and survival.
Comparaison Avec Des Composés Similaires
2-[[2-Fluoro-5-(trifluoromethyl)phenyl]thio]acetonitrile can be compared with other similar compounds, such as:
2-Fluoro-5-(trifluoromethyl)phenyl isocyanate: This compound is used as a building block for the preparation of ureas from amines.
2-Fluoro-5-(trifluoromethyl)phenyl isothiocyanate: Known for its use in the synthesis of various organic compounds.
2-Fluoro-5-(trifluoromethyl)phenyl acetonitrile: Another related compound used in organic synthesis.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties, making it valuable for the development of antifungal agents and other applications .
Propriétés
IUPAC Name |
2-[2-fluoro-5-(trifluoromethyl)phenyl]sulfanylacetonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5F4NS/c10-7-2-1-6(9(11,12)13)5-8(7)15-4-3-14/h1-2,5H,4H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDTZGAYDRFONFL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(F)(F)F)SCC#N)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5F4NS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![Piperazine, 1-[2-[(2-amino-4-chlorophenyl)amino]benzoyl]-4-methyl-](/img/structure/B41754.png)




